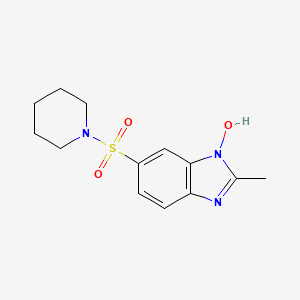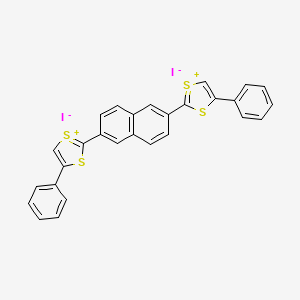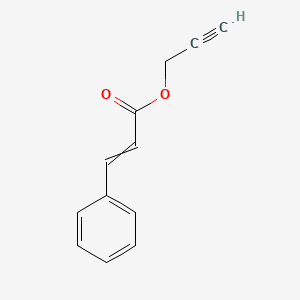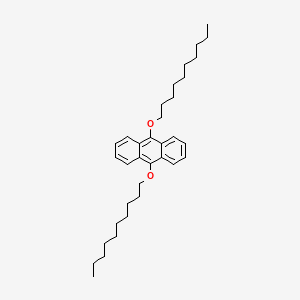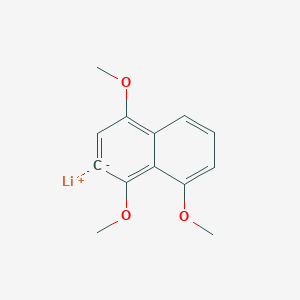
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- is a chemical compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
Métodos De Preparación
The synthesis of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- typically involves the reaction of lithium with 1,4,8-trimethoxy-2-naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) under controlled conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation and various metal salts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- exerts its effects involves its role as a reducing agent. It donates electrons to other compounds, facilitating their reduction and leading to the formation of new products. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with .
Comparación Con Compuestos Similares
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- can be compared with other naphthalene derivatives such as:
Sodium naphthalenide: Similar in its reducing properties but differs in the metal component.
Potassium naphthalenide: Another reducing agent with different reactivity and stability characteristics.
The uniqueness of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
92237-31-5 |
|---|---|
Fórmula molecular |
C13H13LiO3 |
Peso molecular |
224.2 g/mol |
Nombre IUPAC |
lithium;1,4,8-trimethoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H13O3.Li/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
DRARVTALKSTXAL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=CC=CC2=C(C=[C-]C(=C21)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


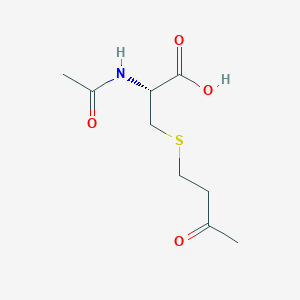
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
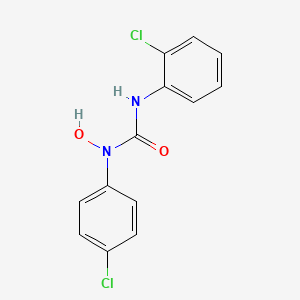
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
